N-(2-bromo-4,6-difluorophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide
Overview
Description
N-(2-bromo-4,6-difluorophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4,6-difluorophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Halogenation: Introduction of bromine and fluorine atoms to the phenyl ring.
Pyrazole Formation: Synthesis of the pyrazole ring through cyclization reactions.
Acetamide Formation: Coupling of the halogenated phenyl ring with the pyrazole ring via an acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Optimization of reaction temperatures and solvents.
- Implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4,6-difluorophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound may undergo oxidation or reduction under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may result in the replacement of halogen atoms with other functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2-bromo-4,6-difluorophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-4,6-difluorophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide
- N-(2-bromo-4,6-difluorophenyl)-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetamide
Uniqueness
The uniqueness of N-(2-bromo-4,6-difluorophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide lies in its specific combination of halogen atoms and the pyrazole ring, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(2-bromo-4,6-difluorophenyl)-2-(4-iodo-3,5-dimethylpyrazol-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrF2IN3O/c1-6-12(17)7(2)20(19-6)5-11(21)18-13-9(14)3-8(15)4-10(13)16/h3-4H,5H2,1-2H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEAKGQRTOBSMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=C(C=C(C=C2Br)F)F)C)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrF2IN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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